molecular formula C11H15NOS2 B7585184 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one

1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one

Cat. No. B7585184
M. Wt: 241.4 g/mol
InChI Key: CBCKWHAAPCKBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one, also known as PTSP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one is not fully understood, but it is believed to act on multiple targets in the central nervous system. 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function. 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in mood regulation, pain perception, and learning and memory.
Biochemical and Physiological Effects:
1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has been shown to improve cognitive function, reduce inflammation, and alleviate pain. 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has also been shown to increase the levels of several neurotrophic factors, which are proteins that promote the growth and survival of neurons. These effects suggest that 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one may have potential therapeutic applications in the treatment of neurodegenerative disorders and other neurological conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for investigating the role of these targets in various physiological and pathological processes. However, one of the limitations of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one is its relatively short half-life, which can make it difficult to administer in vivo. Additionally, 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one may have off-target effects that need to be carefully controlled for in experiments.

Future Directions

There are several potential future directions for research on 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one. One area of interest is the development of more potent and selective analogs of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one that can be used to investigate the role of specific targets in the central nervous system. Another area of interest is the investigation of the potential therapeutic applications of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one and its effects on various physiological and pathological processes.

Synthesis Methods

The synthesis of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one involves the reaction of 3-thiophen-2-ylsulfanylpropanoic acid with pyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one in high yield and purity.

Scientific Research Applications

1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS2/c1-8(2)12-6-5-9(11(12)13)15-10-4-3-7-14-10/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKWHAAPCKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)SC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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